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Compound of Interest

Compound Name: Diisopropyl(bromomethyl)boronate

Cat. No.: B135683

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl(bromomethyl)boronate is a versatile and valuable reagent in modern organic
synthesis, primarily utilized for the formation of new carbon-carbon and carbon-boron bonds.[1]
Its applications are particularly prominent in cross-coupling reactions and homologation
sequences, making it a key building block in the synthesis of complex organic molecules,
including pharmaceuticals and advanced materials.[1][2] This document provides detailed
application notes and experimental protocols for the use of
Diisopropyl(bromomethyl)boronate in key synthetic transformations.

Chemical Properties and Safety Information

Diisopropyl(bromomethyl)boronate
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Property Value

CAS Number 137297-49-5

Molecular Formula C7H16BBrO2

Molecular Weight 222.92 g/mol

Appearance Colorless to slightly yellow liquid
Boiling Point 138.7 °C at 760 mmHg[2]

Flash Point 38 °C[3][4]

Density 1.156 g/cm3[2]

| Refractive Index | 1.43[3][4] |
Safety and Handling:

Diisopropyl(bromomethyl)boronate is a flammable liquid and vapor that causes skin and
serious eye irritation.[3][4] It is also moisture and heat-sensitive.[3][4] Therefore, proper safety
precautions are essential.

» Handling: Work in a well-ventilated area, preferably in a fume hood.[5] Wear appropriate
personal protective equipment (PPE), including safety goggles, chemical-resistant gloves,
and a lab coat.[5] Use spark-proof tools and explosion-proof equipment.[5] Avoid contact with
skin, eyes, and clothing.[5]

o Storage: Store in a tightly closed container in a cool, well-ventilated place, away from heat,
sparks, and open flames.[3][4][5] It is recommended to store under an inert gas atmosphere
at refrigerated temperatures (2-8 °C).[1][5]

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations.[3][4]

Applications in Organic Synthesis

Diisopropyl(bromomethyl)boronate serves as a precursor to a variety of organoboron
compounds, which are pivotal in several name reactions.
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Matteson Homologation

The Matteson homologation is a powerful method for the stereospecific one-carbon extension
of a boronic ester. This reaction allows for the iterative construction of chiral centers and is
widely used in natural product synthesis. While specific protocols detailing the direct use of
Diisopropyl(bromomethyl)boronate in a classic Matteson homologation are not prevalent in
the provided search results, the underlying principle involves the reaction of a boronic ester
with a halomethyllithium reagent. Diisopropyl(bromomethyl)boronate can be a precursor to
such reagents or be used in related homologation strategies.

A general workflow for a Matteson-type homologation is depicted below. The process typically
involves the reaction of a starting boronic ester with a dichloromethyllithium, followed by
reaction with a nucleophile (e.g., a Grignard reagent) to yield the homologated product.

Starting Materials

Dichloromethane (CH2CI2) Reaction Steps
Product
it atior
i i a-chioroboronic ester intermediate
re

ehlorome Addition to Boronic Ester 1,2-Migration Reaction with Nucleophile
n-Butyllithium (n-Bui) Cts
B Este

Homologated Boronic Ester

to form ‘ate’ complex (promoted by ZnCI2) (e.9., Grignard Reagent)

Click to download full resolution via product page
Caption: General workflow of the Matteson Homologation reaction.
Experimental Protocol: General Procedure for Matteson Homologation of Arylboronic Esters
This protocol is a general representation and may require optimization for specific substrates.

¢ In a flame-dried Schlenk flask under an inert atmosphere, dissolve anhydrous
dichloromethane (1.7 equiv.) in anhydrous THF (2.0 mL/mmol of boronic ester).
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e Cool the solution to between -100 °C and -110 °C using a liquid nitrogen/ethanol bath.
¢ Slowly add n-butyllithium (1.05 equiv., 2.5 M in hexanes) dropwise to the cooled solution.
e Stir the mixture for 30 minutes at -100 °C.

e Add a solution of the arylboronic ester (1.0 equiv.) in anhydrous THF (1.5 mL/mmol) to the
reaction mixture.

o Allow the reaction to warm to O °C.

e Cool the mixture to -78 °C and add a solution of the Grignard reagent (e.g., EtMgBr, 1.2
equiv.) in THF.

o Allow the reaction to warm to room temperature and stir until the reaction is complete
(monitored by TLC or GC-MS).

e Quench the reaction with a saturated aqueous solution of NH4Cl.
o Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOQa, filter, and
concentrate under reduced pressure.

 Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Matteson Homologation of Arylboronic Esters
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Arylboronic Nucleophile
Ester (Grignard Product Yield (%) Reference
Substrate Reagent)
) Homologated
Phenylboronic ) )
o MeMgBr phenylboronic High [5]
ester derivative
ester
] Homologated
Phenylboronic ) )
o EtMgBr phenylboronic High [5]
ester derivative
ester
] Homologated
Methylboronic )
o Phenyl-MgBr methylboronic Good [5]
ester derivative
ester
) Homologated
Methylboronic .
Naphthyl-MgBr methylboronic Good [5]

ester derivative

ester

Note: The term "High" and "Good" are as reported in the source and specific percentages were
not provided.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the
formation of C(sp?)—C(sp?) and C(sp?)—C(sp?®) bonds. Diisopropyl(bromomethyl)boronate
can be used to generate B-alkyl MIDA boronates which are effective coupling partners in these
reactions.[6] The general mechanism involves a catalytic cycle with a palladium catalyst.
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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling of B-Alkyl MIDA
Boronates with Aryl Bromides

This is a general procedure and may need to be adapted for specific substrates.[6]

o To an oven-dried reaction vessel, add the B-alkyl MIDA boronate (1.2 equiv.), aryl bromide
(1.0 equiv.), and a suitable base (e.g., KsPOas, 2.0 equiv.).

e Add the palladium catalyst (e.g., Pd(OAc)z with a phosphine ligand like SPhos) under an
inert atmosphere.

e Add a suitable anhydrous solvent (e.g., 1,4-dioxane or toluene).

e Heat the reaction mixture to the required temperature (e.g., 80-110 °C) and stir for the
necessary time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
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» After completion, cool the reaction mixture to room temperature.

» Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

» Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced

pressure.

 Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of B-Alkyl MIDA Boronates

B-Alkyl MIDA . .

Aryl Bromide Product Yield (%) Reference
Boronate

4- 4-
B-propyl MIDA . .

Bromobenzonitril  Propylbenzonitril 85 [6]
boronate

e e

4- 4-
B-propyl MIDA

Bromoacetophen  Propylacetophen 82 [6]
boronate

one one
B-propyl MIDA 1-Bromo-4- 1-Nitro-4- -8 ]
boronate nitrobenzene propylbenzene

- 4-

B-isobutyl MIDA . ]

Bromobenzonitril  Isobutylbenzonitr 91 [6]

boronate

e

ile

Synthesis of Boronic Esters via Grighard Reagents

Diisopropyl(bromomethyl)boronate can react with Grignard reagents to form new, more

complex boronic esters. This provides a straightforward method to introduce a variety of

functional groups.

Experimental Protocol: General Procedure for Reaction with Grignard Reagents
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o Prepare the Grignard reagent from the corresponding organic halide and magnesium
turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert
atmosphere.

 In a separate flame-dried flask, dissolve Diisopropyl(bromomethyl)boronate (1.0 equiv.) in
anhydrous THF.

e Cool the boronate solution to a low temperature (e.g., -78 °C).
o Slowly add the prepared Grignard reagent (1.1 equiv.) to the boronate solution.

» Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-
12 hours).

¢ Monitor the reaction by TLC or GC-MS.

» Upon completion, quench the reaction by the slow addition of a saturated aqueous solution
of NHaCl.

o Extract the aqueous layer with an organic solvent.

o Combine the organic layers, wash with brine, dry over anhydrous MgSOQa, filter, and
concentrate.

 Purify the resulting boronic ester by distillation or flash column chromatography.

Purification of Boronic Esters

The purification of boronic esters can sometimes be challenging due to their sensitivity to
hydrolysis on silica gel.

General Purification Workflow
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Caption: General workflow for the purification of boronic esters.

Tips for Flash Column Chromatography:

» To minimize hydrolysis, the silica gel can be pre-treated by washing with a solvent containing
a small amount of a neutral or slightly basic agent, such as triethylamine, and then dried.

» Alternatively, using neutral alumina as the stationary phase can be beneficial.
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e Running the column with non-polar eluents and minimizing the purification time is
recommended.

Conclusion

Diisopropyl(bromomethyl)boronate is a highly effective reagent for the synthesis of a wide
array of organoboron compounds. Its utility in Matteson homologation and Suzuki-Miyaura
cross-coupling reactions makes it an indispensable tool for the construction of complex
molecular architectures. By following the detailed protocols and safety guidelines outlined in
these application notes, researchers can effectively harness the synthetic potential of this
versatile reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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